molecular formula C20H26N6O B2468483 7-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 2309259-68-3

7-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2468483
CAS No.: 2309259-68-3
M. Wt: 366.469
InChI Key: BZLZBEGRQWAELQ-UHFFFAOYSA-N
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Description

7-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is an organic compound with applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 7-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step processes starting from simple organic molecules. Common synthetic methods include coupling reactions that link pyrimidine and piperidine structures through intermediates, followed by final cyclization steps. Reaction conditions might involve controlled temperature and pressure environments using catalysts such as palladium or copper to facilitate bond formations.

Industrial Production Methods: : On an industrial scale, large batch reactors are utilized. Optimization of reaction conditions to improve yield and purity is crucial, including temperature modulation, solvent selection, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can be oxidized in the presence of strong oxidizing agents.

  • Reduction: : Reduction reactions often target the pyrimidine ring, reducing double bonds.

  • Substitution: : Common in organic chemistry, substitution reactions involve replacing one substituent with another in the presence of specific reagents.

Common Reagents and Conditions

  • Oxidation: : Using agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Employing reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Conditions often require specific catalysts or bases to facilitate the reaction.

Major Products: : The products vary depending on the reactions, with common outcomes including oxidized or reduced derivatives, substituted analogs with various functional groups introduced, and complex multi-ring structures.

Scientific Research Applications

Chemistry: : This compound is studied for its unique structural properties and potential as a building block for synthesizing other complex molecules.

Biology: : In biological research, it may be explored for its potential interactions with various biomolecules, including DNA, RNA, and proteins.

Medicine: : The compound’s structure suggests potential pharmaceutical applications, particularly in targeting specific molecular pathways relevant to disease processes.

Industry: : Its potential in industrial applications includes use as a precursor for advanced materials or as a functional additive in specialized chemical products.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, binding to specific targets such as enzymes, receptors, or nucleic acids. The interaction typically involves hydrogen bonding, hydrophobic interactions, or Van der Waals forces, leading to alterations in biological pathways. Detailed mechanistic studies can reveal pathways like inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Compared to other compounds within the same class, such as derivatives of pyrazolo[1,5-a]pyrimidine or piperidinyl-pyrimidine hybrids, 7-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine stands out due to its specific substituent arrangement and resultant properties. This uniqueness can be in terms of binding affinity, solubility, or reactivity.

Similar Compounds

  • 7-(4-(Methoxymethyl)piperidin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

  • 5,6-Dimethylpyrimidin-4-yl derivatives with various piperidine substitutions

Conclusion

This compound is a compound with versatile applications in scientific research. Its complex structure and diverse reactivity make it a valuable subject for continued study and potential use in various fields. Its distinctiveness from similar compounds further emphasizes its importance in the realm of organic chemistry.

Properties

IUPAC Name

7-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O/c1-13-10-19(26-18(23-13)9-14(2)24-26)25-7-5-17(6-8-25)11-27-20-15(3)16(4)21-12-22-20/h9-10,12,17H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLZBEGRQWAELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N3CCC(CC3)COC4=NC=NC(=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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